(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate
Overview
Description
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique stereochemistry and protective groups. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are scaled up and optimized for efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides and other peptide derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents like N-hydroxysuccinimide.
Major Products Formed
Hydrolysis: (2S,3R)-3-amino-2-(tert-butoxycarbonylamino)butanoic acid.
Deprotection: (2S,3R)-Methyl 3-amino-2-amino butanoate.
Coupling: Various peptide derivatives depending on the reactants used.
Scientific Research Applications
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is used in several scientific research applications:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. The tert-butoxycarbonyl group protects the amino group during coupling reactions and can be removed under acidic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Methyl 3-amino-2-(benzyloxycarbonylamino)butanoate: Similar structure but with a benzyloxycarbonyl protecting group instead of tert-butoxycarbonyl.
(2S,3R)-Methyl 3-amino-2-(acetoxycarbonylamino)butanoate: Similar structure but with an acetoxycarbonyl protecting group.
Uniqueness
(2S,3R)-Methyl 3-amino-2-(tert-butoxycarbonylamino)butanoate is unique due to its tert-butoxycarbonyl protecting group, which is more stable and easier to remove compared to other protecting groups. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
methyl (2S,3R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,11H2,1-5H3,(H,12,14)/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGLEVGGMJPOS-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.